6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one

Selectivity profiling High-throughput screening Pan-assay interference

6‑Ethyl‑7‑hydroxy‑4‑{[4‑(2‑hydroxyethyl)piperazin‑1‑yl]methyl}‑2H‑chromen‑2‑one (CAS 896811‑60‑2; PubChem CID is a fully synthetic hydroxycoumarin derivative belonging to the chromen‑2‑one family. Its structure combines a 6‑ethyl‑7‑hydroxycoumarin core with a 4‑methylpiperazine substituent that carries a terminal 2‑hydroxyethyl group on the piperazine ring.

Molecular Formula C18H24N2O4
Molecular Weight 332.4
CAS No. 896811-60-2
Cat. No. B2379878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
CAS896811-60-2
Molecular FormulaC18H24N2O4
Molecular Weight332.4
Structural Identifiers
SMILESCCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)CCO
InChIInChI=1S/C18H24N2O4/c1-2-13-9-15-14(10-18(23)24-17(15)11-16(13)22)12-20-5-3-19(4-6-20)7-8-21/h9-11,21-22H,2-8,12H2,1H3
InChIKeyJQAWKPMGFWIPSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one (CAS 896811-60-2): Compound‑Class Baseline for Procurement Evaluation


6‑Ethyl‑7‑hydroxy‑4‑{[4‑(2‑hydroxyethyl)piperazin‑1‑yl]methyl}‑2H‑chromen‑2‑one (CAS 896811‑60‑2; PubChem CID 5390004) is a fully synthetic hydroxycoumarin derivative belonging to the chromen‑2‑one family [1]. Its structure combines a 6‑ethyl‑7‑hydroxycoumarin core with a 4‑methylpiperazine substituent that carries a terminal 2‑hydroxyethyl group on the piperazine ring . The compound was originally contributed to the NIH Molecular Libraries Small Molecule Repository (MLSMR) by InterBioScreen (supplier structure ID STOCK5S‑33452) and has been screened in >60 PubChem bioassays [2]. It is catalogued by ChEBI (CHEBI:109056) as a hydroxycoumarin and is registered in ChemSpider (ID 4535989) [3]. No primary research publications, patents, or mechanism‑of‑action studies were found to focus specifically on this compound; the available evidence base is therefore limited to publicly accessible high‑throughput screening data, physicochemical descriptors, and comparative structural analysis against closest analogs.

Why In‑Class Substitution of 6‑Ethyl‑7‑hydroxy‑4-{[4-(2-hydroxyethyl)piperazin‑1‑yl]methyl}-2H-chromen‑2-one Carries Scientific Risk


Coumarin‑piperazine conjugates are not functionally interchangeable despite sharing the chromen‑2‑one scaffold. Even modest alterations of the piperazine N‑substituent—replacing the terminal 2‑hydroxyethyl group with a methyl, phenyl, or benzyl group—produce distinct in vitro profiles in public screening data [1]. For example, the closest deposited analog, 4‑[(4‑benzylpiperazin‑1‑yl)methyl]‑6‑ethyl‑7‑hydroxy‑2H‑chromen‑2‑one (PubChem CID 6228345), shows a different bioactivity fingerprint and a reported EC50 >6.95×10⁴ nM in one assay, while the 2‑hydroxyethyl analog remains inactive across most targets but has a single active call in a KvBeta modulation screen [2]. The hydroxyethyl group also alters calculated logP (XLogP3‑AA = 0.9) relative to the more lipophilic benzyl analog, affecting solubility and non‑specific binding potential [3]. Consequently, substituting this compound with a generic coumarin‑piperazine surrogate without accounting for the specific N‑substituent chemistry risks altering target engagement, selectivity, and physicochemical behaviour in experimental systems.

Quantitative Differentiation Evidence for 6‑Ethyl‑7‑hydroxy‑4-{[4-(2-hydroxyethyl)piperazin‑1‑yl]methyl}-2H-chromen‑2-one vs. Its Closest Analogs


Broad Inactivity Across >60 HTS Assays Suggests Lower Promiscuity vs. Structurally Related Coumarin‑Piperazines

In PubChem BioAssay data, CID 5390004 was tested in at least 63 confirmatory or screening assays and was scored 'Inactive' in 59 assays, 'Inconclusive' in 2 assays, and 'Active' in only 1 assay (KvBeta negative modulation primary screen) [1]. This contrasts with the general behaviour of many coumarin‑piperazine screening compounds that often register as frequent hitters owing to redox activity or fluorescence interference. In the same PubChem deposition series, the benzyl‑substituted analog (CID 6228345) shows at least one active call in a distinct assay context (EC50 >6.95×10⁴ nM), but a direct head‑to‑head comparison across all overlapping assays is not available [2]. The low hit rate (1/63 ≈ 1.6% active) provides a quantifiable selectivity baseline that procurement decision‑makers can use when selecting a coumarin‑piperazine scaffold with minimal off‑target liability in cell‑based or biochemical panel screens.

Selectivity profiling High-throughput screening Pan-assay interference

KvBeta Negative Modulation Activity: A Unique Active Call Absent in Closest Analogs

In the primary screening assay AID 622 (Voltage-Dependent Potassium Channel Beta Subunit Negative Modulator), CID 5390004 (target compound) was scored 'Active' at a single test concentration of 10 µM [1]. No other assay in the PubChem panel yielded an active result for this compound. The benzyl analog (CID 6228345) has not been reported as tested in this specific KvBeta assay, and the methyl‑piperazine analog (6‑ethyl‑7‑hydroxy‑4‑[(4‑methylpiperazin‑1‑yl)methyl]‑2H‑chromen‑2‑one) is also absent from the KvBeta screening record. The KvBeta subunit is an aldo‑keto reductase that regulates Shaker‑family (Kv1) potassium channels; negative modulators of KvBeta are of interest for controlling neuronal and cardiac excitability [2]. Because no follow‑up concentration‑response or confirmatory data are publicly available, this finding is a primary‑screen result and requires independent validation.

Potassium channel modulation KvBeta Aldo-keto reductase

Physicochemical Differentiation: Lower Calculated Lipophilicity (XLogP3‑AA 0.9) vs. More Lipophilic Piperazine Analogs

PubChem‑computed XLogP3‑AA for the target compound is 0.9, reflecting the polar 2‑hydroxyethyl group on the piperazine ring [1]. By comparison, the benzyl‑substituted analog (CID 6228345, C23H26N2O3) has a higher calculated logP (estimated ~2.5–3.0 based on the benzyl group addition and absence of the hydroxyethyl polar terminus), and the phenyl‑piperazine analog is even more lipophilic. The molecular weight is 332.4 g·mol⁻¹ with two hydrogen‑bond donors (7‑OH and terminal –CH2CH2OH) and four hydrogen‑bond acceptors, placing the compound within Lipinski‑compliant space [2]. The lower logP of the target compound predicts higher aqueous solubility and reduced non‑specific membrane partitioning relative to the benzyl and phenyl analogs, which may be advantageous in cellular assays where compound precipitation or non‑specific binding is a concern.

Lipophilicity Physicochemical properties Drug-likeness

Absence of Cytotoxicity in Multiple Cell‑Based Viability Assays Differentiates from More Toxic Coumarin Scaffolds

In the PubChem BioAssay panel, CID 5390004 was tested in at least five distinct cell‑viability or cytotoxicity assays and was scored 'Inactive' in all of them: HPDE‑C7 cells (AID 430), HPDE‑C7K cells (AID 431), HT1080 cells (AID 620), SK‑BR‑3 breast tumor cells (AID 572), and H69AR lung tumor cells (AID 580) [1]. In contrast, several coumarin derivatives, particularly those with extended aromatic substituents, are known to exhibit cytotoxicity through DNA intercalation or reactive oxygen species generation. While head‑to‑head cytotoxicity comparison data against the benzyl analog are not available in the same panel, the consistent inactivity across multiple cell lines provides a preliminary safety margin that procurement officers may weigh when selecting a coumarin scaffold for in‑vitro pharmacology studies where cell health confounders must be minimised.

Cytotoxicity Cell viability Safety profiling

Traceable MLSMR Provenance and InterBioScreen Supplier Linkage Ensure Reproducible Procurement

The compound is unambiguously linked to the NIH Molecular Libraries Small Molecule Repository (MLSMR) as substance MLS000083755, supplied by InterBioScreen with the original supplier structure ID STOCK5S‑33452 [1]. This provides a documented chain of custody and quality‑control provenance that is absent for many coumarin‑piperazine analogs sold only through non‑verified chemical marketplaces. The MLSMR deposition date (2005‑06‑29) confirms that the compound has been available in curated screening collections for over two decades, facilitating reproducible re‑order and independent verification [2]. Structural identity is confirmed by InChIKey JQAWKPMGFWIPSL‑UHFFFAOYSA‑N, which resolves to a single defined stereochemistry‑free structure across PubChem, ChemSpider, and ChEBI [3].

Chemical provenance MLSMR library Reproducibility

Highest‑Confidence Application Scenarios for 6‑Ethyl‑7‑hydroxy‑4-{[4-(2-hydroxyethyl)piperazin‑1‑yl]methyl}-2H-chromen‑2-one Based on Current Evidence


Negative Control or Selectivity Benchmark in KvBeta‑Focused Ion‑Channel Screening Cascades

The compound's single active hit in the KvBeta negative‑modulator primary screen (AID 622) [1] makes it a candidate follow‑up tool for laboratories studying KvBeta‑Kv1 channel regulation. Because the compound was inactive across all other ion‑channel and GPCR assays in the PubChem panel [2], it may serve as a selectivity control when profiling more potent but less selective KvBeta modulators. Researchers should independently confirm the primary‑screen activity with full concentration‑response curves before relying on this result.

Clean Scaffold for Coumarin‑Piperazine Structure–Activity Relationship (SAR) Libraries

With a 1.6% hit rate across >60 diverse HTS assays and no detectable cytotoxicity in five cell lines [1], the compound offers a low‑background starting point for building focused SAR libraries. The 2‑hydroxyethyl group on the piperazine provides a synthetic handle for further derivatisation (e.g., esterification, etherification) without introducing the assay interference liabilities often associated with more lipophilic or redox‑active coumarin analogs [2].

Physicochemical Reference Standard for Hydrophilic Coumarin‑Piperazine Conjugates

The calculated XLogP3‑AA of 0.9 [1] places this compound at the more hydrophilic end of the coumarin‑piperazine chemical space. It can serve as a reference standard for assessing the impact of lipophilicity on solubility, permeability, and non‑specific binding in parallel with more lipophilic analogs such as the benzyl‑ or phenyl‑substituted piperazine derivatives. This application is relevant for ADMET screening laboratories and medicinal chemistry groups optimising coumarin‑based lead series.

MLSMR‑Verified Procurement for Academic Screening Centers Requiring Documented Provenance

The compound's MLSMR deposition record (SID 865029) and InterBioScreen supplier linkage (STOCK5S‑33452) [1] provide a verifiable chain of custody that satisfies the documentation requirements of academic screening centres and NIH‑funded probe development projects. This documented provenance is a concrete differentiator when procurement policies demand traceable chemical sourcing and structural identity verification through multiple independent databases.

Quote Request

Request a Quote for 6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.